3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine
Description
Properties
CAS No. |
832696-86-3 |
|---|---|
Molecular Formula |
C12H8BrN3S |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
3-bromo-7-pyridin-3-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C12H8BrN3S/c13-9-6-17-11-8(5-16-12(14)10(9)11)7-2-1-3-15-4-7/h1-6H,(H2,14,16) |
InChI Key |
PBECVCZRKNZXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C3=C2SC=C3Br)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine generally involves a multi-step process starting from thieno[3,2-c]pyridine derivatives, followed by selective bromination, amination, and palladium-catalyzed coupling with a 3-pyridinyl moiety. The key steps are:
- Bromination at the 3-position of the thieno[3,2-c]pyridine core.
- Introduction of the amino group at the 4-position.
- Suzuki or related cross-coupling reaction to attach the 3-pyridinyl substituent at the 7-position.
This synthetic route is consistent with the preparation of similar thienopyridine derivatives reported in the literature.
Detailed Stepwise Synthetic Route
Representative Synthesis Example
A representative synthesis reported for related thieno[3,2-c] derivatives involves:
- Starting from 3-bromothiophene derivatives, the thieno[3,2-c]pyridine core is constructed.
- Bromination is performed using bromine in acetic acid at room temperature to afford the 3-bromo derivative.
- Amination at the 4-position is achieved by treatment with ammonia or amines under reflux.
- Finally, a Suzuki coupling with 3-pyridinylboronic acid or its ester in the presence of a palladium catalyst and base yields the target compound.
Analysis of Preparation Methods
Reaction Conditions and Yields
- Bromination: Typically conducted at ambient or slightly elevated temperatures; solvents like acetic acid or chloroform are preferred for controlled bromination.
- Amination: Requires careful control of reaction time and temperature to ensure selective substitution without overreaction.
- Suzuki Coupling: The yield is sensitive to catalyst choice, base, and solvent. Yields reported range from 11.5% to 55.9%, indicating optimization is critical.
Purification Techniques
- Purification is commonly performed by recrystallization from solvents such as acetic acid, DMF, or by chromatographic methods to achieve high purity of the final compound.
- Industrial scale synthesis may employ continuous flow reactors and automated purification to improve yield and reproducibility.
Comparative Table of Preparation Methods for Related Thienopyridine Derivatives
Chemical Reactions Analysis
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Applications of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound featuring a thieno[3,2-c]pyridine core, with a bromine substituent at the 3-position and a pyridine group at the 7-position. The molecular weight of the compound is approximately 306.18 g/mol . This compound is primarily utilized in medicinal chemistry and drug development due to its potential biological activities.
Primary Applications
- Medicinal Chemistry and Drug Development The primary application of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is in medicinal chemistry and drug development. It acts as a scaffold in drug development efforts targeting protein kinases and other biological pathways.
- Protein Kinase Inhibitor This compound exhibits biological activity as an inhibitor of specific protein kinases. It is studied for potential use in cancer treatment because it can inhibit angiogenic pathways by targeting kinases like VEGFR2 and Tie-2. It can also modulate other biological processes related to cell signaling and proliferation.
- Treatment of Cancers and Diseases As a protein kinase inhibitor, 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is valuable in treating various cancers and diseases characterized by aberrant kinase activity. It can also serve as a lead compound for modifications to enhance its efficacy and selectivity.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- Ring Fusion: Thieno[3,2-c]pyridine derivatives (target compound, CAS 14080-56-9) exhibit distinct electronic profiles compared to thieno[3,2-b]pyridine () or pyrrolo[3,2-c]pyridine () due to differences in aromaticity and ring strain .
- Heteroatom Influence: The 3-pyridinyl group in the target compound introduces additional nitrogen coordination sites, which are absent in simpler amines (e.g., 3-Bromothieno[3,2-b]pyridin-7-amine), likely improving target selectivity .
Physicochemical Properties
- Lipophilicity: Bromine and the pyridinyl group increase logP compared to non-halogenated derivatives, likely enhancing membrane permeability .
Biological Activity
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thieno[3,2-c]pyridine core with a bromine substituent at the 3-position and a pyridine group at the 7-position. Its molecular formula is C₁₂H₈BrN₃S, and it has a molecular weight of approximately 306.18 g/mol .
The compound has been primarily studied for its role as an inhibitor of specific protein kinases , which are critical in various signaling pathways associated with cancer and other diseases. Notably, it inhibits vascular endothelial growth factor receptor 2 (VEGFR2) and Tie-2, both of which are involved in angiogenesis—the formation of new blood vessels from existing ones. This inhibition is crucial for cancer treatment as it can potentially limit tumor growth by restricting its blood supply .
Inhibition of Protein Kinases
Research indicates that 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine effectively inhibits several protein kinases:
- VEGFR2 : Involved in angiogenesis.
- Tie-2 : Plays a role in blood vessel maturation and stability.
These activities suggest its potential as an anti-cancer therapeutic agent .
Cytochrome P450 Enzyme Interaction
The compound also exhibits significant interactions with cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are essential for drug metabolism, and their inhibition can lead to altered pharmacokinetics of concurrently administered drugs, necessitating careful consideration in clinical applications .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-Bromothieno[3,2-c]pyridin-4-amine | 28783-18-8 | 0.86 | Lacks pyridine substitution; simpler structure |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | 74420-15-8 | 0.60 | Different ring structure; potential for different reactivity |
| 4-Bromo-2,7-naphthyridin-1-amine | 959558-28-2 | 0.58 | Naphthyridine core; distinct biological activities |
| 2-Amino-5-bromo-3,4-dimethylpyridine | 28988-21-8 | 0.59 | Contains amino group; different pharmacological profile |
This table highlights the unique features that may influence their biological activities and applications in medicinal chemistry .
Case Studies
Several studies have documented the efficacy of this compound:
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that treatment with 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine results in significant inhibition of cell proliferation and induction of apoptosis through the modulation of kinase activity.
- Animal Models : In vivo studies have shown that administration of this compound in animal models leads to reduced tumor growth and improved survival rates compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
